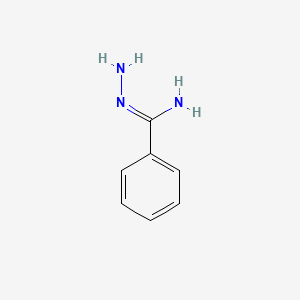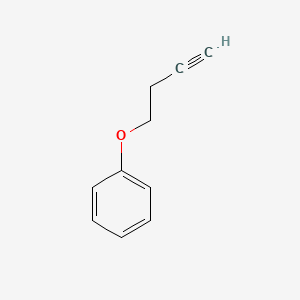![molecular formula C8H13NO B1279298 Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] CAS No. 41353-91-7](/img/structure/B1279298.png)
Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]
概要
説明
Molecular Structure Analysis
The molecular formula of Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] is C₈H₁₄ClNO . Its molecular weight is approximately 175.66 g/mol . The compound’s three-dimensional structure features a spiro center (the oxirane ring) and a bicyclic system (the azabicyclo[2.2.2]octane ring). Understanding its stereochemistry and conformational preferences is crucial for further investigations.
Physical And Chemical Properties Analysis
科学的研究の応用
Intermediate in Cevimeline Preparation
Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] Hydrochloride is used as an intermediate in the preparation of Cevimeline . Cevimeline is a medication that is used to treat dry mouth in people with Sjögren’s Syndrome.
Nitrogen-Containing Heterocycles in Drug Discovery
The 2-azabicyclo[3.2.1]octane system, which is similar to the structure of Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane], has significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .
Alpha 7 Nicotinic Acetylcholine Receptor Agonist
Spiro[1-azabicyclo[2.2.2]octane-3,5’-oxazolidin-2’-one], a conformationally restricted analogue of acetylcholine, is a highly selective full agonist at the alpha 7 nicotinic acetylcholine receptor . This suggests that Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] could potentially be used in the development of drugs targeting this receptor.
Biomass Valorization
Research has been conducted on the valorization of biomass-derived compounds through photochemical transformations . While this research does not directly involve Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane], it suggests potential applications in the field of green chemistry and sustainable development.
Palladium-Catalyzed Reactions of Aziridines
Research is also being conducted on palladium-catalyzed reactions of aziridines . Given the structural similarities between aziridines and Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane], there may be potential applications in this area.
Synthetic Organic Chemistry
The unique structure of Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] and its analogues make them interesting targets in synthetic organic chemistry . They can be used to explore new synthetic methodologies and contribute to the synthesis of bioactive molecules .
作用機序
Target of Action
A structurally similar compound, (-)-spiro[1-azabicyclo[222]octane-3,5’-oxazolidin-2’-one], is reported to be a highly selective full agonist at the alpha 7 nicotinic acetylcholine receptor .
Biochemical Pathways
Given its structural similarity to other compounds, it may influence pathways related to the alpha 7 nicotinic acetylcholine receptor .
特性
IUPAC Name |
spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-3-9-4-2-7(1)8(5-9)6-10-8/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCHQBRUARUTCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3(C2)CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437958 | |
| Record name | Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] | |
CAS RN |
41353-91-7 | |
| Record name | Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














